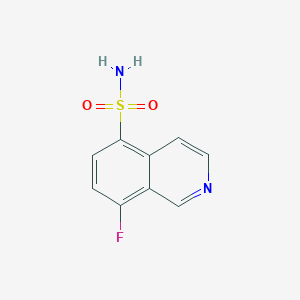

8-Fluoroisoquinoline-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZPVDSFXWMIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Fluoroisoquinoline-5-sulfonamide chemical structure and properties

An In-Depth Technical Guide to 8-Fluoroisoquinoline-5-sulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound. Its structure consists of an isoquinoline ring system, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring. A sulfonamide group (-SO₂NH₂) is attached at the 5-position, and a fluorine atom is substituted at the 8-position.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties:

Quantitative data for this compound is not extensively available in public databases. The properties of its immediate precursor, 8-Fluoroisoquinoline-5-sulfonyl chloride, are provided below for reference. The properties for the sulfonamide are estimated based on its structure.

| Property | Value (this compound) | Value (8-Fluoroisoquinoline-5-sulfonyl chloride) |

| CAS Number | Not available | 1897737-67-5[1] |

| Molecular Formula | C₉H₇FN₂O₂S | C₉H₅ClFNO₂S[1] |

| Molecular Weight | 226.23 g/mol | 245.66 g/mol [1] |

| Appearance | Predicted: Solid | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Predicted: 360.5±27.0 °C |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Predicted: 1.18±0.14 |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis:

Diagram 1. Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of related quinoline and isoquinoline sulfonamides.[2]

-

Step 1: Synthesis of 8-Fluoroisoquinoline-5-sulfonyl chloride

-

Cool an excess of chlorosulfonic acid (e.g., 5-10 equivalents) in an ice bath.

-

Slowly add 8-Fluoroisoquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The solid precipitate, 8-Fluoroisoquinoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 8-Fluoroisoquinoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.

-

Add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours or until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Biological Activity and Mechanism of Action

While specific studies on this compound are limited, the broader classes of sulfonamides and isoquinolines are known to possess significant biological activities.

Potential Biological Activities:

-

Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[3] These drugs typically act as bacteriostatic agents. Furthermore, a recent study has identified a novel class of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme, with activity against fluoroquinolone-resistant bacteria.[4]

-

Anticancer Activity: Derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide have demonstrated anticancer properties.[2][5] Their mechanism involves the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, BCL-2, and BAX.[5]

-

CNS and Cardiovascular Activity: Various isoquinoline-sulfonamide derivatives have been explored for their effects on the central nervous system, acting as multi-receptor agents for serotonin and dopamine receptors.[6] Others have been shown to possess vasodilatory and antihypertensive properties.[7]

Potential Mechanisms of Action:

Based on its structural motifs, this compound could act through several mechanisms.

-

Inhibition of Folic Acid Synthesis (Antibacterial): As a classic sulfonamide, it may act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital component for DNA and RNA synthesis in bacteria. Humans are unaffected as they obtain folic acid from their diet.

-

Inhibition of DNA Gyrase (Antibacterial): The isoquinoline sulfonamide scaffold can act as an allosteric inhibitor of DNA gyrase.[4] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria. Allosteric inhibition provides a mechanism distinct from classic gyrase inhibitors like fluoroquinolones.

Diagram 2. Potential mechanism of action via DNA Gyrase inhibition.

Quantitative Bioactivity Data

Specific quantitative bioactivity data, such as IC₅₀ or Kᵢ values, for this compound are not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the potential potency range for different biological activities.

Bioactivity of Related Quinoline/Isoquinoline Sulfonamides:

| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Human cancer cell lines (C-32, MDA-MB-231, A549) | IC₅₀ | ~13-28 µM | [2] |

| N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives | Vasodilation in canine arteries | In vivo assay | Potent | [7] |

| Arylpiperazinyl-alkyl isoquinoline-sulfonamides | 5-HT₂ₐ/₅-HT₇/D₂/D₃/D₄ receptors | Antagonistic | Not specified | [6] |

Note: This data is for related but structurally distinct molecules and should be interpreted with caution.

Summary and Future Directions

This compound is a compound of interest due to its hybrid structure, combining the well-established sulfonamide pharmacophore with the versatile isoquinoline scaffold. While specific experimental data for this molecule is sparse, the known biological activities of its parent classes suggest its potential as a lead compound for developing new antibacterial, anticancer, or CNS-active agents.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route.

-

Screening the compound against a panel of bacterial strains, cancer cell lines, and relevant enzyme targets (e.g., DNA gyrase, DHPS, protein kinases).

-

Determining quantitative bioactivity metrics (IC₅₀, MIC) and elucidating its precise mechanism(s) of action.

-

Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.

References

- 1. 1897737-67-5|8-Fluoroisoquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Fluoroisoquinoline-5-sulfonamide: A Technical Guide to a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific studies on the mechanism of action of 8-Fluoroisoquinoline-5-sulfonamide. The following guide is constructed based on the well-established activities of structurally related isoquinoline sulfonamides. All data and pathways presented are hypothetical and intended to provide a framework for future research.

Executive Summary

This compound is a synthetic organic compound featuring an isoquinoline core and a sulfonamide functional group. While this specific molecule has not been characterized in published literature, its structural similarity to known kinase inhibitors, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, suggests a plausible mechanism of action centered on the inhibition of cellular signaling pathways that regulate cytoskeletal dynamics. This document outlines the hypothesized mechanism of action, potential signaling pathways, and key experimental protocols to validate these hypotheses.

Core Mechanism of Action (Hypothesized)

Based on its chemical scaffold, this compound is predicted to function as an ATP-competitive inhibitor of protein kinases. The isoquinoline ring is a common feature in kinase inhibitors, and the sulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The primary hypothesized target is the ROCK family of kinases (ROCK1 and ROCK2) .

ROCKs are key downstream effectors of the small GTPase RhoA. By inhibiting ROCK, this compound would prevent the phosphorylation of its downstream substrates, leading to a reduction in actin-myosin contractility and the disassembly of stress fibers.

Key Signaling Pathway: The RhoA/ROCK Pathway

The RhoA/ROCK pathway is a central regulator of cell shape, motility, and contraction.

Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.

Quantitative Data from Analogous Compounds

To provide a reference for potential potency, the following table summarizes IC₅₀ values for well-known ROCK inhibitors with related scaffolds. It is critical to note that these values are not for this compound and are for comparative purposes only.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| Y-27632 | ROCK1 | ~140 | Kinase Assay |

| Fasudil | ROCK2 | ~1900 | Kinase Assay |

| Thiazovivin | ROCK | 500 | Kinase Assay |

Experimental Protocols for Mechanism Validation

The following outlines the essential experiments required to determine the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of the compound against a panel of kinases, including ROCK1 and ROCK2.

Methodology:

-

Kinase Panel: Utilize a commercial kinase profiling service (e.g., DiscoverX, Promega) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 1 µM).

-

IC₅₀ Determination: For active kinases (especially ROCK1 and ROCK2), perform dose-response assays. a. Prepare serial dilutions of this compound. b. In a multi-well plate, combine the kinase, a suitable peptide substrate, and ATP with the compound dilutions. c. Incubate to allow for the kinase reaction. d. Measure the amount of phosphorylated substrate using a luminescence- or fluorescence-based detection method.

-

Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the curve using a non-linear regression model to calculate the IC₅₀ value.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement Assay

Objective: To confirm that the compound inhibits ROCK activity within a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or NIH-3T3) on glass coverslips.

-

Treatment: Treat cells with varying concentrations of this compound for 2-4 hours. Include a positive control (e.g., Y-27632) and a vehicle control (DMSO).

-

Immunofluorescence: a. Fix, permeabilize, and block the cells. b. Stain for F-actin using fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) to visualize stress fibers. c. Stain for nuclei using DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Assess the disassembly of stress fibers as a qualitative and quantitative measure of ROCK inhibition.

Potential Therapeutic Implications

Should this compound be validated as a potent and selective ROCK inhibitor, it could have therapeutic potential in a variety of diseases characterized by increased cellular contractility and tissue fibrosis, including:

-

Glaucoma: By increasing aqueous humor outflow.

-

Pulmonary Hypertension: By promoting vasodilation.

-

Fibrotic Diseases: By reducing the activity of myofibroblasts.

-

Neuroregeneration: By promoting neurite outgrowth.

Further preclinical and clinical studies would be required to establish the safety and efficacy profile of this compound.

8-Fluoroisoquinoline-5-sulfonamide: A Technical Overview of a Novel Compound

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Statement on Data Availability: Publicly available scientific literature and chemical databases contain a notable scarcity of specific experimental data for 8-Fluoroisoquinoline-5-sulfonamide. This technical guide has been constructed by leveraging information on its immediate precursor, 8-Fluoroisoquinoline-5-sulfonyl chloride, and the well-established chemistry and pharmacology of the broader class of isoquinoline sulfonamides. Methodologies and quantitative data presented are based on general principles and data for closely related analogs, providing a foundational understanding and a roadmap for future research.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the isoquinoline sulfonamide class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various isoquinoline sulfonamide derivatives have been identified as potent inhibitors of a range of protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), making them valuable scaffolds in drug discovery for conditions such as glaucoma, cardiovascular diseases, and neurological disorders.[1] The introduction of a fluorine atom at the 8-position of the isoquinoline ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Chemical Properties and Synthesis

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₉H₇FN₂O₂S | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Inferred from related sulfonamides |

Synthesis of the Precursor: 8-Fluoroisoquinoline-5-sulfonyl chloride

The synthesis of this compound would logically proceed from its corresponding sulfonyl chloride. While literature specifically detailing the synthesis of the 8-fluoro isomer is sparse and often conflated with the 4-fluoro isomer, a general synthetic approach can be outlined. A plausible route involves the sulfonation of 8-fluoroisoquinoline followed by chlorination.

A patent for the production of the related 4-fluoroisoquinoline-5-sulfonyl halide describes a process that could potentially be adapted.[2][3] This involves reacting 4-fluoroisoquinoline with sulfuric anhydride to form the sulfonic acid, which is then treated with a halogenating agent like thionyl chloride.[2][3]

General Synthesis of this compound

The conversion of 8-Fluoroisoquinoline-5-sulfonyl chloride to the corresponding sulfonamide is a standard chemical transformation.[4]

Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides [4]

-

Dissolution: Dissolve 8-Fluoroisoquinoline-5-sulfonyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Amine Addition: Add a solution of ammonia (or an appropriate amine) in the same solvent dropwise to the cooled solution. A base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.

-

Reaction: Stir the reaction mixture at 0°C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, continuing to stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Below is a diagram illustrating the proposed synthetic workflow.

Biological Activity and Potential Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, based on the extensive research into isoquinoline sulfonamide derivatives, it is plausible that this compound could act as a protein kinase inhibitor.

Rho Kinase (ROCK) Inhibition

A primary and well-documented target of isoquinoline sulfonamides is the Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are involved in processes such as cell contraction, motility, and proliferation.[5][6] Inhibition of ROCK leads to the relaxation of smooth muscle cells, which is the basis for the therapeutic effects of ROCK inhibitors in glaucoma (by increasing aqueous humor outflow) and cardiovascular diseases.[6]

The isoquinoline ring is a key structural motif for binding to the ATP-binding site of ROCK.[5] The sulfonamide group and its substituents can form important interactions that determine the potency and selectivity of the inhibitor.[7]

| Compound Class | Known Biological Activity | Potential Application |

| Isoquinoline Sulfonamides | Inhibition of protein kinases (e.g., ROCK, PKA, PKC) | Glaucoma, Hypertension, Neurological Disorders |

| Vasodilatory effects[8] | Cardiovascular diseases | |

| Neuroprotective effects[1] | Neurodegenerative diseases | |

| Quinolone Sulfonamides | Anticancer and antibacterial activities[9] | Oncology, Infectious Diseases |

Experimental Protocol: General ROCK Inhibition Assay [10]

-

Assay Principle: A common method for assessing ROCK activity is an ELISA-based assay that measures the phosphorylation of a substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Plate Preparation: A 96-well plate is coated with the recombinant ROCK substrate (e.g., MYPT1).

-

Kinase Reaction: Active ROCK enzyme is incubated in the wells with ATP and the test compound (this compound) at various concentrations. A positive control (known ROCK inhibitor) and a negative control (vehicle) are included.

-

Detection: After the kinase reaction, the wells are washed, and a primary antibody specific for the phosphorylated substrate is added. This is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The degree of color development is inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the general signaling pathway of ROCK and the point of inhibition by isoquinoline sulfonamides.

Future Directions

The lack of specific data on this compound highlights a clear gap in the scientific literature and presents an opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic route to this compound, along with its full analytical characterization (NMR, MS, etc.).

-

In Vitro Biological Screening: Evaluation of its inhibitory activity against a panel of protein kinases, with a primary focus on ROCK1 and ROCK2.

-

Cell-Based Assays: Investigation of its effects on cellular processes regulated by its target kinases, such as cell morphology, migration, and contraction.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs to understand the contribution of the 8-fluoro substituent to the compound's activity and selectivity.

-

Pharmacokinetic Profiling: Assessment of its metabolic stability, solubility, and other properties relevant to its potential as a therapeutic agent.

Conclusion

This compound is a novel chemical entity with potential as a modulator of protein kinase activity, particularly as a ROCK inhibitor. While direct experimental data is currently unavailable, this technical guide provides a comprehensive overview based on the established chemistry and pharmacology of the isoquinoline sulfonamide class. The proposed synthetic pathways and experimental protocols offer a framework for the future synthesis and biological evaluation of this promising compound. Further research is warranted to fully elucidate its chemical properties and therapeutic potential.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The Diverse Biological Activities of Quinoline-5-Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a sulfonamide group at the 5-position, a class of compounds with a wide spectrum of biological activities emerges. This technical guide provides an in-depth overview of the biological activities of quinoline-5-sulfonamide derivatives, with a focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer Activity

Quinoline-5-sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and migration.

One notable derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, has shown high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacy comparable to established chemotherapy drugs like cisplatin and doxorubicin.[1] A crucial structural feature for this activity is the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring.[1] Mechanistic studies have revealed that this compound can decrease the expression of histone H3, increase the transcriptional activity of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, and alter the expression of the apoptosis-regulating genes BCL-2 and BAX.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of selected 8-hydroxyquinoline-5-sulfonamide derivatives against various human cancer cell lines.

| Compound | C-32 (Amelanotic Melanoma) IC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) | HFF-1 (Normal Fibroblasts) Cytotoxicity IC50 (µM) |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Reported as highly active[1] | Reported as highly active[1] | Reported as highly active[1] | >100[1] |

| Cisplatin (Control) | Comparable efficacy[1] | - | - | - |

| Doxorubicin (Control) | - | Comparable efficacy[1] | Comparable efficacy[1] | - |

Key Signaling Pathway: p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[2] Some quinoline-5-sulfonamide derivatives exert their anticancer effects by modulating the p53 signaling pathway. This can lead to an increase in the expression of pro-apoptotic proteins like BAX and a decrease in the expression of anti-apoptotic proteins like BCL-2, ultimately tipping the cellular balance towards programmed cell death.[1][3]

Caption: p53 signaling pathway modulated by quinoline-5-sulfonamide derivatives.

Antimicrobial Activity

In addition to their anticancer properties, certain quinoline-5-sulfonamide derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can interfere with essential bacterial enzymatic systems.[1]

Specifically, acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have shown activity against reference strains of Staphylococcus aureus and multidrug-resistant clinical isolates (MRSA).[1] The presence of the free phenolic group at the 8-position is also critical for antibacterial efficacy.[1]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values (in µM) for a representative active compound against staphylococcal strains.

| Compound | Staphylococcus aureus ATCC 29213 MIC/MBC (µM) | MRSA Isolate MIC/MBC (µM) |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Reported as highly active[1] | Reported as highly active[1] |

| Oxacillin (Control) | Comparable efficacy[1] | - |

| Ciprofloxacin (Control) | - | Comparable efficacy[1] |

Kinase Inhibition

The quinoline core is a common feature in many kinase inhibitors, and the addition of a sulfonamide group can enhance binding to the ATP-binding pocket of these enzymes.[4] Quinoline-5-sulfonamide derivatives have been investigated as inhibitors of several kinases implicated in cancer and other diseases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Carbonic Anhydrases (CAs).[2][5]

ROCK Inhibition

ROCK is a serine/threonine kinase that plays a crucial role in cell adhesion, motility, and proliferation.[6] Its overactivation is implicated in cancer metastasis. Some quinoline-sulfonamide derivatives have been designed as ROCK inhibitors, with the potential to act as anticancer agents.[5]

Carbonic Anhydrase Inhibition

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are involved in maintaining the pH balance in the tumor microenvironment, promoting tumor cell survival and proliferation.[7] Quinoline-based sulfonamides have been developed as selective inhibitors of CA IX, offering a targeted approach to cancer therapy.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-5-sulfonamide derivatives.

Synthesis of 8-Hydroxyquinoline-5-sulfonamides

A general procedure for the synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with the desired amine.[8]

Materials:

-

8-hydroxyquinoline-5-sulfonyl chloride

-

Appropriate amine (20 mmol)

-

Anhydrous acetonitrile (15 mL)

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

To a suspension of 8-hydroxyquinoline-5-sulfonyl chloride (5 mmol) in anhydrous acetonitrile, add the appropriate amine (20 mmol).

-

Stir the resulting reaction mixture at room temperature for 24 hours.

-

Pour the mixture into 100 mL of water and extract with chloroform (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo.

-

Purify the crude product by recrystallization from methanol.

Caption: General workflow for the synthesis of 8-hydroxyquinoline-5-sulfonamides.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

96-well cell culture plates

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

-

Test compounds (quinoline-5-sulfonamide derivatives) at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 2 x 106 cells/well and incubate for 24 hours.

-

Treat the cells with different concentrations of the test compounds and incubate for 48 hours.

-

Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the in vitro anticancer MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

Bacterial strains (e.g., S. aureus)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (quinoline-5-sulfonamide derivatives)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

ROCK Kinase Inhibition Assay

This protocol outlines a general ELISA-based method for measuring ROCK activity and its inhibition.

Materials:

-

Recombinant active ROCK enzyme

-

MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plate

-

Kinase assay buffer

-

ATP solution

-

Test compounds (quinoline-5-sulfonamide derivatives)

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Add the test compounds at various concentrations to the wells of the MYPT1-coated plate.

-

Add the ROCK enzyme to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and wash the wells.

-

Add the primary antibody (anti-phospho-MYPT1) and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and wash the wells.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Carbonic Anhydrase IX Inhibition Assay

This protocol describes a colorimetric method for assessing the inhibitory activity of compounds against Carbonic Anhydrase IX.[9]

Materials:

-

Recombinant human Carbonic Anhydrase IX

-

CA assay buffer

-

p-Nitrophenyl acetate (substrate)

-

Test compounds (quinoline-5-sulfonamide derivatives)

-

96-well plate

-

Microplate reader

Procedure:

-

Add the CA assay buffer, CA IX enzyme, and the test compounds at various concentrations to the wells of a 96-well plate.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes).

-

The rate of p-nitrophenol formation is proportional to the CA IX activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Quinoline-5-sulfonamide derivatives represent a versatile class of compounds with significant and diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential as kinase inhibitors, makes them promising candidates for further drug discovery and development efforts. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate future research in this exciting area. Further optimization of lead compounds and exploration of novel therapeutic targets will undoubtedly unlock the full potential of this important chemical scaffold.

References

- 1. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 7. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Identifying the Cellular Targets of 8-Fluoroisoquinoline-5-sulfonamide: A Technical Guide

Disclaimer: As of late 2025, specific biological targets for 8-Fluoroisoquinoline-5-sulfonamide have not been explicitly documented in publicly available scientific literature. However, its core chemical structure—an isoquinoline sulfonamide—is a well-established pharmacophore known to inhibit protein kinases. Notably, this scaffold is present in several potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).

This technical guide, therefore, presents a comprehensive, albeit hypothetical, framework for the target identification, validation, and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, outlining a logical workflow from initial hypothesis to cellular target engagement, assuming a primary interaction with the ROCK signaling pathway.

Phase 1: Broad Spectrum Screening and Hypothesis Refinement

The initial step in target identification is to screen the compound against a wide array of potential targets to generate an initial "hit list." Given the compound's structure, a comprehensive kinase panel is the most logical starting point.

Experimental Protocol 1: Large-Scale Kinase Panel Screening

This experiment aims to assess the inhibitory activity of this compound against a large, representative panel of human protein kinases.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working concentration (e.g., 100 µM) for the primary screen.

-

Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology, Promega). A radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., ADP-Glo™) are standard.[1][2][3]

-

Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases. The results are typically expressed as percent inhibition relative to a vehicle (DMSO) control.

-

Hit Selection: Identify "hits" as kinases showing significant inhibition (e.g., >80%) in the primary screen.

-

Dose-Response Analysis: For all identified hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Data Analysis: Fit the dose-response data using a non-linear regression model (four-parameter variable slope) to calculate IC₅₀ values for each kinase hit.

Data Presentation: Hypothetical Kinase Screening Results

The following table summarizes hypothetical results from a kinome-wide screen, highlighting potent and selective activity against ROCK1 and ROCK2.

| Target Kinase | Family | Percent Inhibition @ 10 µM | IC₅₀ (nM) [Hypothetical] |

| ROCK1 | AGC | 99% | 15 |

| ROCK2 | AGC | 98% | 25 |

| PKA | AGC | 45% | 2,100 |

| PKG1 | AGC | 38% | 3,500 |

| AKT1 | AGC | 25% | >10,000 |

| MAPK1 (ERK2) | CMGC | 15% | >10,000 |

| CDK2 | CMGC | 10% | >10,000 |

| SRC | TK | 5% | >10,000 |

Visualization: Target Identification Workflow

Phase 2: Biophysical and Biochemical Validation

Once primary targets are hypothesized, direct binding and functional inhibition must be quantified using orthogonal, purified systems. This phase confirms that the compound physically interacts with the target protein and inhibits its catalytic function.

Experimental Protocol 2: In Vitro ROCK2 Biochemical Assay

This protocol measures the ability of the compound to inhibit the phosphorylation of a known ROCK substrate by purified ROCK2 enzyme.[4][5][6]

-

Reagents:

-

Recombinant human ROCK2 (active)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

ATP solution (prepare at a concentration near the Kₘ for ROCK2, e.g., 10 µM)

-

ADP-Glo™ Kinase Assay System (Promega) or similar detection reagents.

-

-

Procedure:

-

Add 5 µL of Kinase Assay Buffer containing the ROCK2 enzyme to the wells of a white 384-well plate.

-

Add 2.5 µL of this compound at various concentrations (serially diluted in assay buffer with DMSO) or vehicle control.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP (as a proxy for kinase activity) by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

-

-

Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls and calculate the IC₅₀ value as described previously.

Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR measures the direct binding of a small molecule (analyte) to an immobilized protein (ligand) in real-time, providing association (kₐ or kₒₙ) and dissociation (kₔ or kₒբբ) rate constants, from which the equilibrium dissociation constant (Kₔ) is calculated.[8][9]

-

Immobilization:

-

Covalently immobilize purified recombinant ROCK2 onto a CM5 sensor chip via standard amine coupling. Aim for a low immobilization density (e.g., 2000-3000 Response Units) to minimize mass transport effects.

-

Use a reference flow cell that is activated and blocked without protein to enable reference subtraction.

-

-

Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 1 µM to 1 nM. Include a buffer-only (zero concentration) sample for double referencing.

-

Binding Measurement:

-

Inject the compound dilutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase (typically 120-180 seconds).

-

Monitor the dissociation phase by flowing running buffer over the chip (typically >300 seconds).

-

Between cycles, regenerate the chip surface with a short pulse of a mild denaturant (e.g., 10 mM glycine-HCl pH 2.5) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data.

-

Subtract the zero-concentration (buffer only) injection data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.

-

Data Presentation: Hypothetical Biochemical and Biophysical Data

This table summarizes the expected quantitative data from validation experiments, confirming a potent and direct interaction with ROCK kinases.

| Parameter | ROCK1 [Hypothetical] | ROCK2 [Hypothetical] | Notes |

| IC₅₀ (nM) - Biochemical Assay | 18 ± 3 | 29 ± 5 | Measures functional inhibition of catalytic activity. |

| Kₔ (nM) - SPR | 25 ± 4 | 40 ± 6 | Measures binding affinity at equilibrium (kₔ/kₐ). |

| kₐ (10⁵ M⁻¹s⁻¹) - SPR | 3.2 ± 0.4 | 2.5 ± 0.3 | Association rate constant ("on-rate"). |

| kₔ (10⁻³ s⁻¹) - SPR | 8.0 ± 1.1 | 10.0 ± 1.5 | Dissociation rate constant ("off-rate"). |

| Residence Time (1/kₔ, min) - SPR | 2.1 | 1.7 | Average duration the compound stays bound to the target. |

Phase 3: Cellular Target Engagement

The final step is to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures changes in the thermal stability of a protein upon ligand binding.[10][11][12]

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HEK293T or a human cancer cell line like MDA-MB-231) to ~80% confluency.

-

Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspension into separate PCR tubes for each temperature point.

-

Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Transfer the supernatant (soluble fraction) to a new tube.

-

-

Target Detection (Western Blot):

-

Measure the total protein concentration of the soluble fractions.

-

Normalize the loading amount for all samples.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ROCK2. Use an antibody for a control protein (e.g., GAPDH) as well.

-

Incubate with a secondary HRP-conjugated antibody and detect the signal using chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities for ROCK2 at each temperature for both vehicle- and compound-treated samples.

-

Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

-

Plot the normalized soluble protein fraction versus temperature to generate melting curves. A shift in the melting temperature (Tₘ) in the presence of the compound indicates target engagement.

-

Data Presentation: Hypothetical CETSA Results

| Condition | Apparent Tₘ of ROCK2 (°C) [Hypothetical] | Thermal Shift (ΔTₘ, °C) |

| Vehicle (0.1% DMSO) | 52.5 ± 0.4 | - |

| 10 µM 8-F-Iso-5-sulfonamide | 57.0 ± 0.5 | +4.5 |

A positive thermal shift of +4.5°C provides strong evidence that this compound directly binds to and stabilizes ROCK2 in a cellular context.

Visualization: The ROCK Signaling Pathway

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. pharmaron.com [pharmaron.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 8. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 12. annualreviews.org [annualreviews.org]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. In the realm of medicinal chemistry, the strategic introduction of fluorine atoms into drug candidates has become a powerful tool for optimizing their pharmacokinetic and pharmacodynamic profiles. Fluorination of the isoquinoline core can profoundly influence its physicochemical properties, including basicity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability. Understanding these effects is crucial for the rational design of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of fluorinated isoquinolines, supported by data, detailed experimental methodologies, and logical workflows.

Data Presentation: Physicochemical Properties

The introduction of fluorine, a highly electronegative atom, can significantly alter the electron distribution within the isoquinoline ring system, thereby impacting its fundamental properties. The position of the fluorine substituent is a critical determinant of its effect.

Table 1: Basicity (pKa) of Isoquinoline and Substituted Analogs

The basicity of the isoquinoline nitrogen is a key factor in its interaction with biological targets and its absorption and distribution properties. Fluorine's strong electron-withdrawing inductive effect generally leads to a decrease in the pKa value (reduced basicity) when substituted on the isoquinoline ring.

| Compound | pKa | Data Type |

| Isoquinoline | 5.4 | Experimental |

| 3-Aminoisoquinoline | 5.05 | Experimental |

| 4-Aminoisoquinoline | 6.28 | Experimental |

| 5-Aminoisoquinoline | 5.59 | Experimental |

| 5-Hydroxyisoquinoline | 5.40 | Experimental |

| Monofluoroisoquinolines (predicted) | < 5.4 | Predicted Trend |

Table 2: Lipophilicity (logP) of Isoquinoline and Fluorinated Analogs

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for membrane permeability and overall drug-likeness. Fluorination often increases lipophilicity, although the effect can be complex and dependent on the molecular context.

| Compound | logP | Data Type |

| Isoquinoline | 2.1 | Calculated |

| 5-Fluoro-isoquinoline | 2.37 | Calculated[1] |

| 8-Fluoroisoquinoline | 2.2 | Calculated[2] |

| 2-Fluoro-1H-isoquinoline | 2.5 | Calculated |

Note: The logP values for the fluorinated compounds are computationally predicted and serve as estimations.

Table 3: Aqueous Solubility and Metabolic Stability Trends

Aqueous solubility is essential for drug administration and absorption, while metabolic stability dictates the drug's half-life and potential for generating active or toxic metabolites.

| Property | Effect of Fluorination | Rationale |

| Aqueous Solubility | Generally decreases with increased lipophilicity. | Highly fluorinated compounds can be both hydrophobic and lipophobic, sometimes leading to complex solubility behavior.[3] |

| Metabolic Stability | Generally increases. | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Fluorine substitution can "block" metabolically liable positions.[4] |

Experimental Protocols

The following are detailed, representative methodologies for the experimental determination of the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

This is a highly accurate method for determining the ionization constant of a compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the fluorinated isoquinoline and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if the compound has low aqueous solubility.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. Place the sample solution in a thermostatted vessel and stir continuously.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting sigmoid titration curve.

Determination of logP by the Shake-Flask Method

This is the traditional and often considered the "gold standard" method for measuring the partition coefficient.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of the fluorinated isoquinoline in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.

-

Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the fluorinated isoquinoline in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

This protocol describes a common method for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid fluorinated isoquinoline to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved fluorinated isoquinoline in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC with a standard calibration curve).

-

Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of Metabolic Stability using Liver Microsomes

This in vitro assay provides an indication of a compound's susceptibility to phase I metabolism.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the fluorinated isoquinoline (typically at a low micromolar concentration).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Mandatory Visualizations

Caption: Impact of fluorination on key physicochemical properties.

Caption: Experimental workflow for physicochemical profiling.

References

- 1. 5-Fluoro-isoquinoline | CAS#:394-66-1 | Chemsrc [chemsrc.com]

- 2. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]

In Silico Modeling of 8-Fluoroisoquinoline-5-sulfonamide Binding: A Technical Guide

Affiliation: Google Research

Disclaimer

Direct in silico modeling studies and experimental data for 8-Fluoroisoquinoline-5-sulfonamide were not publicly available at the time of this writing. This guide therefore utilizes a closely related and well-documented class of compounds—quinoline-based sulfonamides targeting human Carbonic Anhydrase IX (CA IX)—as a representative model to illustrate the principles and methodologies of in silico binding analysis. The experimental data and protocols cited are from studies on these analogous compounds and serve to provide a practical framework for researchers.

Introduction

Quinoline-sulfonamides are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The sulfonamide moiety is a key pharmacophore that can act as a zinc-binding group in various metalloenzymes, making it a privileged scaffold in drug design.[1] In silico modeling techniques, such as molecular docking and molecular dynamics, are indispensable tools for elucidating the binding mechanisms of these compounds at an atomic level, thereby guiding the rational design of more potent and selective inhibitors.[3][4]

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of quinoline-sulfonamides to their protein targets. We will use the inhibition of human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors, as a case study.[3][5] CA IX plays a crucial role in tumor progression by regulating pH, which makes it an attractive target for cancer therapy.[5]

Target Protein: Carbonic Anhydrase IX (CA IX)

Human Carbonic Anhydrase IX (hCA IX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[3] By maintaining a neutral intracellular pH and acidifying the extracellular space, CA IX promotes tumor cell survival, proliferation, and metastasis.[5]

Signaling Pathway Involving CA IX

CA IX is a key component of the cellular response to hypoxia, primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and pH regulation, including CA IX. The activity of CA IX contributes to an acidic tumor microenvironment, which facilitates tumor invasion and metastasis while suppressing the anti-tumor immune response.

In Silico Modeling Workflow

The computational investigation of a ligand's binding to its target protein typically follows a multi-step workflow. This process begins with the preparation of both the ligand and protein structures, followed by molecular docking to predict the binding pose, and often concluding with molecular dynamics simulations to assess the stability of the complex.

Experimental Protocols

This section details the typical computational protocols used for modeling the binding of quinoline-sulfonamides to hCA IX.

Protein and Ligand Preparation

-

Protein Structure Retrieval: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For hCA IX, a relevant structure is PDB ID: 5FL4.[3]

-

Protein Preparation: The raw PDB file is processed to:

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms, which are typically absent in crystal structures.

-

Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Repair any missing side chains or loops.

-

Perform energy minimization to relieve steric clashes. This is often done using force fields like MMFF94x or AMBER.[6]

-

-

Ligand Structure Preparation:

-

The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw.

-

The 2D structure is converted to a 3D conformation.

-

Energy minimization of the ligand is performed to obtain a low-energy conformation.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[1]

-

Software: Commonly used software includes AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).[3][6]

-

Grid Box Definition: A docking grid or box is defined around the active site of the protein. For hCA IX, this box is centered on the catalytic Zinc ion (Zn²⁺). The size of the box should be sufficient to encompass the entire active site and allow the ligand to rotate and translate freely.

-

Docking Execution: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed. The best pose is typically the one with the lowest binding energy score. Key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the Zn²⁺ ion, are visually inspected. For sulfonamides, a critical interaction is the coordination of the deprotonated sulfonamide nitrogen with the active site Zn²⁺ ion.[7]

Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the docked protein-ligand complex in a simulated physiological environment.[3]

-

System Setup:

-

The best-docked complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Counter-ions (e.g., Na⁺, Cl⁻) are added to neutralize the system.

-

The system is subjected to energy minimization.

-

-

Simulation Protocol:

-

The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure (e.g., 1 atm).

-

A production MD run is performed for a duration sufficient to observe the stability of the complex, typically ranging from 50 to 100 nanoseconds (ns).[3]

-

-

Trajectory Analysis: The simulation trajectory is analyzed to evaluate:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates a stable complex.[3]

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, identifying flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.

-

Data Presentation

Quantitative data from in silico and in vitro studies are crucial for structure-activity relationship (SAR) analysis. The following tables present representative data for a series of quinoline-based benzenesulfonamides targeting various hCA isoforms.[5]

Table 1: In Vitro Inhibitory Activity (Kᵢ in nM) of Representative Quinoline-Based Sulfonamides

| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 11c | 489.5 | 105.6 | 8.4 | 101.3 |

| 13a | 125.6 | 36.5 | 25.8 | 9.8 |

| 13b | 100.9 | 58.4 | 5.5 | 13.2 |

| 13c | 114.8 | 7.3 | 18.6 | 8.7 |

| Acetazolamide * | 250 | 12 | 25 | 5.7 |

*Acetazolamide is a standard, clinically used CA inhibitor included for reference. Data from Ghazzali et al., 2021.[5]

Table 2: Molecular Docking and MD Simulation Results (Representative)

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions (hCA IX) | RMSD of Complex (Å, Avg. over 100 ns) |

| 11c | -9.1 | H-bond with Thr199; Zn²⁺ coordination | 1.8 ± 0.3 |

| 13b | -9.8 | H-bond with Thr199, Gln92; Zn²⁺ coordination | 1.6 ± 0.2 |

| 13c | -10.2 | H-bond with Thr199; Hydrophobic interactions with Val121, Leu198; Zn²⁺ coordination | 1.5 ± 0.2 |

Note: Docking scores and RMSD values are illustrative and based on typical results from such studies.[3]

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the binding of this compound and related compounds to their biological targets. Through a systematic workflow involving molecular docking and molecular dynamics simulations, researchers can predict binding modes, estimate binding affinities, and understand the dynamic behavior of protein-ligand complexes. This detailed atomic-level insight is invaluable for guiding the design and optimization of novel therapeutic agents. The case study of quinoline-based sulfonamides inhibiting Carbonic Anhydrase IX demonstrates how these computational methods can elucidate key structure-activity relationships and contribute to the development of selective anticancer drugs.

References

- 1. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07377J [pubs.rsc.org]

- 4. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility, extending far beyond its traditional role in antibacterial therapy. This technical guide provides an in-depth exploration of the diverse therapeutic targets of sulfonamide-containing compounds, offering insights into their mechanisms of action, quantitative binding data, and the experimental methodologies crucial for their investigation. From well-established enzymatic targets to emerging protein-protein interactions, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics.

Core Therapeutic Targets and Quantitative Inhibition Data

Sulfonamide derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The following tables summarize the quantitative inhibition data for several key target classes.

Table 1: Dihydropteroate Synthase (DHPS) Inhibition

The classical target for antibacterial sulfonamides, DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2] Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA).[2][3]

| Compound | Organism/Enzyme | Inhibition Metric | Value | Reference(s) |

| Sulfamethoxazole | E. coli DHPS | IC50 | 2.76 µg/mL | [4] |

| Sulfadoxine | P. falciparum DHPS (sensitive) | Ki | 0.14 µM | [5] |

| Sulfadoxine | P. falciparum DHPS (resistant) | Ki | 112 µM | [5] |

| Dapsone | P. falciparum DHPS | Ki | (Varies with allele) | [5] |

Table 2: Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6][7] Sulfonamides are potent inhibitors of several CA isoforms.

| Compound | CA Isoform | Inhibition Metric | Value | Reference(s) |

| Acetazolamide | hCA I | Ki | 250 nM | [8] |

| Acetazolamide | hCA II | Ki | 12 nM | [8] |

| Acetazolamide | βAbauCA | Ki | 191 nM | [8] |

| Compound 15 | hCA II | Ki | 3.3 nM | [9] |

| Compound 15 | hCA IX | Ki | 6.1 nM | [9] |

| Brinzolamide | hCA II | Ki | (Varies) | [8] |

| Ethoxzolamide | βAbauCA | Ki | 76.9 nM | [8] |

hCA: human Carbonic Anhydrase; βAbauCA: β-Carbonic Anhydrase from A. baumannii

Table 3: Anticancer Targets - Kinase and Apoptotic Protein Inhibition

Sulfonamides have emerged as a promising scaffold for the development of anticancer agents, targeting various kinases and proteins involved in cell proliferation and apoptosis.[10]

| Compound | Target | Inhibition Metric | Value | Reference(s) |

| Sorafenib | VEGFR-2 | IC50 | 29.7 ± 0.17 nM | [1] |

| Compound 1 | VEGFR-2 | IC50 | 23.1 ± 0.75 nM | [1] |

| Compound 23 | VEGFR-2 | IC50 | 0.0523 µM | [1] |

| Compound 32 | VEGFR-2 | IC50 | 3.62 µM | [1] |

| YCW-E5 | Mcl-1 | Ki | 0.3-0.4 µM | [11] |

| YCW-E10 | Bcl-2 | Ki | ~1 µM | [11] |

| ABT-737 | Bcl-2/Bcl-xL | (Binding Affinity) | Low nanomolar | [12] |

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; Bcl-2: B-cell lymphoma 2; Mcl-1: Myeloid cell leukemia 1

Table 4: Anti-inflammatory and Antiviral Targets

The structural versatility of sulfonamides has enabled their development as inhibitors of enzymes involved in inflammation and viral replication.[13][14]

| Compound | Target | Inhibition Metric | Value | Reference(s) |

| Celecoxib | COX-2 | IC50 | 0.78 µM | [15] |

| PYZ16 | COX-2 | IC50 | 0.52 µM | [15] |

| PYZ21 | COX-2 | IC50 | 0.08 µM | [15] |

| Compound 80 | DENV2 Protease | IC50 | 48.2 µM | [16] |

| Amprenavir | HIV Protease | (Activity) | Clinically used | [17] |

| 9-fluorenone-based sulfonamides | SARS-CoV-2 Mpro and PLpro | IC50 | (Potent, low values) | [3] |

COX-2: Cyclooxygenase-2; DENV2: Dengue virus 2; HIV: Human Immunodeficiency Virus; Mpro: Main Protease; PLpro: Papain-like Protease

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the therapeutic potential of sulfonamide compounds.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled enzymatic spectrophotometric assay for measuring DHPS activity and inhibition.[18][19]

Materials:

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

p-Aminobenzoic acid (pABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

DHPS enzyme (wild-type or resistant variants)

-

Test sulfonamide compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl2)

-

96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHPP, pABA, DHFR, and NADPH.

-

Inhibitor Addition: Add the test sulfonamide compound at various concentrations to the appropriate wells. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the DHPS enzyme to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the IC50 value for the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation if the Km for pABA is known.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol outlines a stopped-flow method for measuring the inhibition of CA-catalyzed CO2 hydration.[8][20]

Materials:

-

Purified CA isoenzyme (e.g., hCA I, II, IX, XII)

-

Test sulfonamide compounds

-

CO2-saturated water

-

Assay buffer (e.g., 10 mM HEPES, pH 7.5)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the CA enzyme, test inhibitor at various concentrations, and the pH indicator in the assay buffer.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 20°C).

-

Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time period (10-100 seconds) as the hydration of CO2 causes a pH drop.

-

Data Analysis: Determine the initial rates of the catalyzed reaction. Calculate Ki values by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using Lineweaver-Burk plots or non-linear regression analysis.

Visualizing Molecular Interactions and Processes

Graphical representations are invaluable for understanding the complex signaling pathways, experimental workflows, and logical relationships in drug discovery.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by sulfonamide compounds.

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for sulfonamide drug discovery and the logical relationship between different classes of sulfonamides and their targets.

Conclusion